Silver acrylate Silver acrylate
Brand Name: Vulcanchem
CAS No.: 5651-26-3
VCID: VC3877044
InChI: InChI=1S/C3H4O2.Ag/c1-2-3(4)5;/h2H,1H2,(H,4,5);
SMILES: C=CC(=O)[O-].[Ag+]
Molecular Formula: C3H4AgO2
Molecular Weight: 179.93 g/mol

Silver acrylate

CAS No.: 5651-26-3

Cat. No.: VC3877044

Molecular Formula: C3H4AgO2

Molecular Weight: 179.93 g/mol

* For research use only. Not for human or veterinary use.

Silver acrylate - 5651-26-3

Specification

CAS No. 5651-26-3
Molecular Formula C3H4AgO2
Molecular Weight 179.93 g/mol
IUPAC Name prop-2-enoic acid;silver
Standard InChI InChI=1S/C3H4O2.Ag/c1-2-3(4)5;/h2H,1H2,(H,4,5);
Standard InChI Key GBUDNGCDDQUCJV-UHFFFAOYSA-N
SMILES C=CC(=O)[O-].[Ag+]
Canonical SMILES C=CC(=O)O.[Ag]

Introduction

Chemical Identity and Basic Properties

Silver acrylate is formally known as silver(I) prop-2-enoate, with a molecular weight of 178.92 g/mol . Its IUPAC name, silver;prop-2-enoate, reflects its ionic structure, comprising a silver cation (Ag+^+) and an acrylate anion (C3_3H3_3O2_2^-). Key identifiers include:

  • InChIKey: CIKKJIBYRMZFNO-UHFFFAOYSA-M

  • Hydrogen bond acceptors: 2

  • Topological polar surface area: 40.1 Ų

  • Formal charge: +1

The compound is hydrolytically stable under neutral conditions but decomposes slowly at room temperature, necessitating storage below 5°C . Commercial preparations typically achieve 95% purity, with residual components including unreacted precursors .

Synthesis and Structural Characterization

Synthetic Methodologies

Silver acrylate is synthesized via multiple routes:

Direct Precipitation

Reaction of acrylic acid with silver nitrate under controlled pH yields silver acrylate:

CH2=CHCOOH+AgNO3CH2=CHCOOAg+HNO3\text{CH}_2=\text{CHCOOH} + \text{AgNO}_3 \rightarrow \text{CH}_2=\text{CHCOOAg} + \text{HNO}_3

This method produces high-purity crystals but requires strict exclusion of light to prevent photoreduction .

Emulsion Copolymerization

Butyl acrylate (BuAc) and silver acrylate copolymers are synthesized via emulsion polymerization, achieving 90% conversion in <1 hour . Varying the BuAc/AgAc ratio (70/30 to 90/10) modulates particle size (176–200 nm) and glass transition temperatures (-49°C to 35°C) .

Photocatalytic Polymerization

Silver-coated TiO2_2 initiates acrylate photopolymerization without molecular photoinitiators, forming crosslinked films (5 μm thick) with embedded Ag nanoparticles (NPs) . This method exploits TiO2_2's photocatalytic activity under UV light .

Structural Analysis

  • FT-IR: Carboxylate asymmetric stretching at 1,550 cm1^{-1} and symmetric stretching at 1,410 cm1^{-1} confirm acrylate coordination .

  • DSC: Two glass transitions (-49°C and 35°C) indicate phase-separated domains in copolymers .

  • TEM: Ag NPs in photopolymer matrices exhibit sizes <5 nm, with uniform dispersion at higher AgClO4_4 concentrations .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with residual silver oxide (Ag2_2O) above 400°C . Crosslinked acrylate matrices enhance stability, delaying Ag+^+ ion release .

Solubility and Reactivity

  • Solubility: Miscible in polar solvents (water, ethanol) .

  • Reactivity: Incompatible with oxidizers, phosphates, and sulfuric acid, producing hazardous fumes (e.g., Ag2_2O) .

Electrical Conductivity

Ag NP-loaded acrylates exhibit reduced resistivity (up to 104^4-fold) due to percolation pathways. For example, 3 wt% AgClO4_4 composites achieve 1.2 × 103^{-3} S/cm .

Functional Applications

Antimicrobial Materials

Silver acrylate composites demonstrate broad-spectrum biocidal activity:

  • E. coli: 5-log reduction in 1 hour .

  • S. aureus: Complete eradication within 24 hours .

Mechanistically, Ag+^+ ions disrupt microbial membranes and inhibit ATP synthesis . Sustained release (diffusion coefficient: 1 × 1013^{-13} cm2^2/s) ensures long-term efficacy .

Conductive Polymer Composites

In stereolithography (SLA), in situ reduction of AgNO3_3 or AgClO4_4 in acrylic resins yields nanocomposites with tunable conductivity (Figure 1) . Higher Ag loading (3 wt%) improves electron mobility but reduces mechanical strength due to incomplete polymerization .

Biomedical Devices

  • Dentures: Ag NP-doped PMMA reduces biofilm formation but lowers tensile strength by 15–20% .

  • Wound Dressings: Photopolymer films release 0.03–0.1 wt% Ag+^+, balancing antimicrobial activity and cytotoxicity .

Future Directions

Research priorities include:

  • Advanced Synthesis: Atom-transfer radical polymerization (ATRP) for precise Ag NP distribution.

  • Biodegradable Composites: Polylactic acid (PLA)-silver acrylate blends for eco-friendly implants.

  • Smart Release Systems: pH-responsive hydrogels modulating Ag+^+ release in chronic wounds.

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